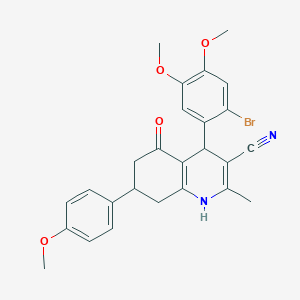

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic framework with diverse substituents that modulate its physicochemical and biological properties. The molecule contains a bromo-dimethoxyphenyl group at position 4, a 4-methoxyphenyl group at position 7, and a methyl group at position 2, with a nitrile moiety at position 3.

Properties

Molecular Formula |

C26H25BrN2O4 |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H25BrN2O4/c1-14-19(13-28)25(18-11-23(32-3)24(33-4)12-20(18)27)26-21(29-14)9-16(10-22(26)30)15-5-7-17(31-2)8-6-15/h5-8,11-12,16,25,29H,9-10H2,1-4H3 |

InChI Key |

HVOWACBDIFODHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4Br)OC)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Introduction of Substituents: The bromo, methoxy, and cyano groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydroquinoline-3-carbonitrile derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Hexahydroquinoline-3-carbonitrile Derivatives

Research Findings and Structural Insights

Crystallographic and Conformational Analysis

- Disordered Conformations: Analogs like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile exhibit statistical disorder in cyclohexene rings, suggesting flexibility in non-polar regions .

- Hydrogen-Bonding Networks : N-H⋯O and C-H⋯Br interactions are common in brominated derivatives, stabilizing crystal lattices (e.g., inversion-related dimers in ) .

- SHELX Refinement : Structures are often resolved using SHELXL for small-molecule refinement, leveraging its robustness for handling halogenated compounds .

Spectroscopic Comparisons

- NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents at positions 4 and 7 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating localized electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.